2,4,6-Cycloheptatrienylacetonitrile

Description

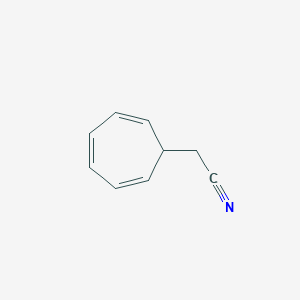

Structure

3D Structure

Properties

Molecular Formula |

C9H9N |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

2-cyclohepta-2,4,6-trien-1-ylacetonitrile |

InChI |

InChI=1S/C9H9N/c10-8-7-9-5-3-1-2-4-6-9/h1-6,9H,7H2 |

InChI Key |

OBKBBRQOGQFBOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=CC(C=C1)CC#N |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2,4,6 Cycloheptatrienylacetonitrile

Electrophilic and Nucleophilic Reactivity of the Cycloheptatrienyl Ring System

The cycloheptatriene (B165957) ring is a versatile scaffold capable of exhibiting both electrophilic and nucleophilic behavior, depending on the reaction conditions and the nature of the reacting species.

Generation and Reactivity of the Tropylium (B1234903) Ion as an Electrophile

A defining feature of the cycloheptatriene system is its ability to form the tropylium cation, a stable aromatic species that adheres to Hückel's rule with 6 π-electrons. wikipedia.orgmdpi.com The generation of this cation from a substituted cycloheptatriene like 2,4,6-cycloheptatrienylacetonitrile can be achieved through hydride abstraction. This process transforms the neutral cycloheptatriene into a potent electrophile. The tropylium ion is a planar, regular heptagonal cation where the positive charge is delocalized over all seven carbon atoms, contributing to its remarkable stability. wikipedia.orgencyclopedia.pub

The tropylium cation readily reacts with a variety of nucleophiles. For instance, it can be reduced by strong reducing agents like lithium aluminum hydride to regenerate the cycloheptatriene ring system. wikipedia.org Its electrophilic nature also allows it to participate in reactions with other nucleophiles, leading to the formation of substituted cycloheptatriene derivatives. encyclopedia.pub The stability of the tropylium ion is a key driving force in many reactions involving cycloheptatriene derivatives. mdpi.com In mass spectrometry, molecules containing a benzyl (B1604629) group often show a characteristic peak at m/z 91, which corresponds to the tropylium cation formed via rearrangement of the benzyl cation. mdpi.comyoutube.com

| Reagent | Product | Reaction Type |

| Hydride Abstraction Agent (e.g., Trityl tetrafluoroborate) | Tropylium tetrafluoroborate | Cation Formation |

| Lithium Aluminium Hydride | Cycloheptatriene | Reduction |

| Water | 7-Hydroxycycloheptatriene | Nucleophilic Addition |

| Ammonia | 7-Aminocycloheptatriene | Nucleophilic Addition |

Nucleophilic Additions to the Activated Cycloheptatrienyl Framework

While the generation of the tropylium ion showcases the electrophilic potential of the ring, the cycloheptatrienyl framework itself can be susceptible to nucleophilic attack, particularly when activated by appropriate substituents or when reacting with strong nucleophiles. encyclopedia.pubwikipedia.org The presence of an electron-withdrawing group, such as the nitrile group in this compound, can enhance the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles. wikipedia.org

Nucleophilic addition reactions to carbon-carbon double bonds are a fundamental class of reactions in organic chemistry. wikipedia.org In the context of the cycloheptatriene system, a nucleophile can add to one of the double bonds, leading to the formation of a saturated carbon center. The regioselectivity and stereoselectivity of such additions would be influenced by both steric and electronic factors within the molecule.

Pericyclic Reactions and Cycloaddition Chemistry

The conjugated π-system of cycloheptatriene makes it an excellent participant in pericyclic reactions, a class of concerted reactions that proceed through a cyclic transition state.

Diels-Alder and Higher-Order Cycloaddition Pathways (e.g., [6+4])

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.org While cycloheptatriene itself can act as a diene in Diels-Alder reactions, its conjugated system also allows for participation in higher-order cycloadditions, such as the [6+4] cycloaddition. wikipedia.orgorganicreactions.org This type of reaction involves a 6π-electron system (the cycloheptatriene) and a 4π-electron system (a diene), leading to the formation of a ten-membered ring. wikipedia.org

Thermally allowed [6+4] cycloadditions of cyclic trienes like cycloheptatrienes can produce high yields of cycloadducts. wikipedia.org These reactions are stereocomplementary to metal-promoted versions, with the thermal reaction typically yielding exo products. wikipedia.org The efficiency of these cycloadditions can be influenced by the electronic nature of the reacting partners. For instance, cycloadditions involving tropones (cycloheptatrienones) often work well with electron-rich dienes. organicreactions.org

| Reaction Type | π-Systems Involved | Product Ring Size | Stereochemical Preference (Thermal) |

| Diels-Alder | 4π (diene) + 2π (dienophile) | 6-membered | Endo (kinetic) |

| [6+4] Cycloaddition | 6π (triene) + 4π (diene) | 10-membered | Exo |

Valence Isomerism and the Norcaradiene Equilibrium in Cycloheptatriene Systems

Cycloheptatrienes exist in a dynamic equilibrium with their valence isomers, norcaradienes. nih.govresearchgate.net This equilibrium is a thermally allowed, disrotatory electrocyclic reaction. nih.gov The position of this equilibrium is highly sensitive to the nature and position of substituents on the ring. rsc.orgrsc.org

For the parent cycloheptatriene, the equilibrium lies heavily towards the seven-membered ring. However, the presence of certain substituents can stabilize the norcaradiene form. rsc.org For instance, electron-withdrawing groups at the C7 position can favor the norcaradiene isomer. The study of substituted systems, such as azulenones, has provided significant insight into how steric and electronic factors influence this equilibrium. rsc.orgrsc.org While direct studies on this compound are not prevalent in the searched literature, the principles derived from related systems suggest that the cyanomethyl group at a non-C7 position would also influence the equilibrium, though perhaps to a lesser extent than a C7 substituent.

Influence of the Nitrile Group on Reactivity and Selectivity

The nitrile group (-C≡N) is a strongly electron-withdrawing group that significantly influences the reactivity of the cycloheptatriene ring. nih.govnih.gov Its presence can be expected to have several key effects:

Increased Acidity: The electron-withdrawing nature of the nitrile group can increase the acidity of the protons on the carbon atom to which it is attached (the α-carbon).

Enhanced Electrophilicity: The nitrile group deactivates the π-system of the cycloheptatriene ring towards electrophilic attack due to its electron-withdrawing inductive and resonance effects. Conversely, it increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. nih.gov

Reactivity of the Nitrile Group Itself: The carbon atom of the nitrile group is itself an electrophilic center and can undergo nucleophilic addition. wikipedia.orglibretexts.org For example, it can be hydrolyzed to a carboxylic acid or an amide, or react with organometallic reagents like Grignard reagents to form ketones after hydrolysis. libretexts.orglibretexts.org

Influence on Pericyclic Reactions: The electronic properties of the nitrile group will affect the energy levels of the molecular orbitals of the cycloheptatriene system. This, in turn, will influence the rate and selectivity of pericyclic reactions like Diels-Alder and [6+4] cycloadditions. An electron-withdrawing substituent on the dienophile generally accelerates the rate of a normal-electron-demand Diels-Alder reaction. libretexts.org

Modulation of the Norcaradiene Equilibrium: The position of the norcaradiene-cycloheptatriene equilibrium is sensitive to electronic effects. An electron-withdrawing cyano group can influence the stability of the norcaradiene tautomer. rsc.org

| Property | Influence of Nitrile Group |

| Acidity of α-protons | Increased |

| Ring Electrophilicity | Decreased (for electrophilic attack) |

| Ring Susceptibility to Nucleophilic Attack | Increased |

| Nitrile Carbon Electrophilicity | Susceptible to nucleophilic attack |

| Pericyclic Reactions | Rate and selectivity are affected |

| Norcaradiene Equilibrium | Position of equilibrium is influenced |

Electronic Effects: Electron-Withdrawing Properties and Ring Aromaticity Modulation

The presence of the electron-withdrawing cyanomethyl group at the C7 position of the cycloheptatriene ring significantly influences the electronic character and, consequently, the aromaticity of the system. The cycloheptatriene ring itself is not aromatic due to the presence of a saturated CH2 group, which disrupts the cyclic conjugation required for Hückel's rule of aromaticity (4n+2 π electrons) to be fulfilled. chemrxiv.orgrsc.orgrsc.org However, the system can achieve aromaticity by forming the tropylium cation (C7H7+), a planar, cyclic, and fully conjugated system with 6 π electrons. roaldhoffmann.comresearchgate.net

The cyanomethyl group, through its inductive and resonance effects, withdraws electron density from the seven-membered ring. This electronic pull facilitates the departure of a hydride ion (H-) from the C7 position, leading to the formation of the highly stable and aromatic tropylium cation. roaldhoffmann.com This inherent propensity towards the formation of the tropylium ion is a key determinant of the reactivity of this compound.

Furthermore, the electron-withdrawing nature of the cyano group plays a crucial role in the dynamic equilibrium between the cycloheptatriene and its valence tautomer, norcaradiene. It has been established that π-electron-accepting substituents at the C7 position stabilize the norcaradiene form. roaldhoffmann.com This stabilization is attributed to the ability of the cyclopropane (B1198618) ring in the norcaradiene structure to conjugate with the neighboring π-system, an interaction that is enhanced by the electron-withdrawing substituent. roaldhoffmann.com

| Compound Name | CAS Number | Molecular Formula |

| This compound | 13612-59-4 | C9H9N |

| 7-Cyanocycloheptatriene | 13612-59-4 | C8H7N |

| Tropylium cation | 29931-72-8 | C7H7+ |

| Norcaradiene | 2569-44-0 | C7H8 |

| Acetyl acetone (B3395972) | 123-54-6 | C5H8O2 |

Direct Participation in Reaction Mechanisms (e.g., through cyclization pathways)

The unique structural and electronic properties of this compound allow it to participate directly in a variety of reaction mechanisms, most notably those involving cyclization pathways. The equilibrium between the cycloheptatriene and norcaradiene tautomers is central to its reactivity.

A prime example of this is the reaction of 7-substituted cycloheptatrienes with reagents that can react with the norcaradiene isomer. For instance, it has been reported that 2,4,6-cycloheptatriene-1-carbonitrile (B79312) reacts with acetyl acetone in the presence of manganese(III) acetate (B1210297) to yield products derived from the norcaradiene structure. nih.gov This indicates that even if the equilibrium concentration of the norcaradiene tautomer is low, it can be trapped by a suitable reagent, driving the reaction forward.

The ability of the cyanomethyl-substituted cycloheptatriene to undergo cycloaddition reactions is another significant aspect of its reactivity. While specific studies on [6+4] cycloadditions involving this compound are not extensively detailed in the provided search results, the general principles of such reactions with cycloheptatriene derivatives are well-established. roaldhoffmann.com These reactions, which involve the 6π-electron system of the cycloheptatriene and a 4π-electron system of a diene, lead to the formation of complex bicyclic systems. The electronic nature of the substituent at the C7 position can influence the periselectivity and stereoselectivity of these cycloadditions.

Redox Chemistry and Electrochemical Transformations of Cycloheptatriene Derivatives

The redox chemistry of cycloheptatriene derivatives is largely dominated by the facile oxidation to the aromatic tropylium cation. researchgate.net Electrochemical studies on various substituted cycloheptatrienes have been conducted, revealing the influence of substituents on their oxidation and reduction potentials.

Cyclic voltammetry studies on substituted cycloheptatrienes on a platinum electrode in acetonitrile (B52724) have shown that these compounds can be oxidized to form radical cations and dications. researchgate.net While specific electrochemical data for this compound is not available in the provided results, the electron-withdrawing nature of the cyanomethyl group is expected to make the oxidation of the cycloheptatriene ring more difficult compared to unsubstituted cycloheptatriene. This is because the substituent withdraws electron density, making the removal of an electron from the ring system less favorable.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the intricate structural details of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data regarding the electronic environment of each nucleus, allowing for the assignment of its complex proton and carbon framework.

The ¹H NMR spectrum of this compound is expected to exhibit a set of distinct signals corresponding to the protons of the seven-membered ring and the methylene (B1212753) group of the acetonitrile substituent. The chemical shifts of the olefinic protons are influenced by the conjugated π-system of the cycloheptatriene ring. In related cycloheptatriene systems, these protons typically resonate in the range of δ 5.0-7.0 ppm. rsc.orgchemicalbook.com The proton on the sp³-hybridized carbon bearing the nitrile group is anticipated to appear at a higher field, likely in the δ 2.0-3.0 ppm region, influenced by the anisotropy of the cyano group. chemicalbook.com The coupling patterns (spin-spin splitting) between adjacent protons would provide valuable information about the connectivity and stereochemical relationships within the molecule.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectrum will show distinct signals for the sp²-hybridized carbons of the triene system and the sp³-hybridized carbon attached to the nitrile group, as well as the carbon of the nitrile itself. The olefinic carbons are expected to resonate in the downfield region of the spectrum, typically between δ 120-140 ppm, while the sp³ carbon would appear at a much higher field. rsc.org The nitrile carbon has a characteristic chemical shift, usually found in the range of δ 115-125 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H (Olefinic) | 5.0 - 7.0 | Complex multiplets due to coupling. |

| ¹H (CH-CN) | 2.0 - 3.0 | |

| ¹³C (Olefinic) | 120 - 140 | Multiple signals for the six sp² carbons. |

| ¹³C (CH-CN) | ~30-50 | |

| ¹³C (CN) | 115 - 125 | Characteristic chemical shift for a nitrile carbon. |

Note: The predicted values are based on data for similar cycloheptatriene derivatives and general NMR principles. Actual experimental values can be found in spectral databases under CAS No. 13612-59-4. nih.gov

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and conformational details in the solid state. This technique would be invaluable for unambiguously establishing the boat-like conformation of the cycloheptatriene ring and the orientation of the acetonitrile substituent in this compound.

However, a search of the current scientific literature and crystallographic databases indicates that a single-crystal X-ray structure for this compound has not yet been reported. The successful application of this technique is contingent upon the ability to grow a single crystal of suitable size and quality, which can be a challenging process.

Should a suitable crystal be obtained, the resulting data would provide the following key structural parameters:

Table 2: Expected Structural Parameters from X-ray Diffraction of this compound

| Parameter | Expected Information |

| Crystal System & Space Group | Details of the crystal packing and symmetry. |

| Unit Cell Dimensions | The dimensions of the repeating unit in the crystal lattice. |

| Bond Lengths | Precise measurements of all C-C, C-H, and C-N bonds. |

| Bond Angles | Accurate values for the angles between all bonded atoms. |

| Torsional Angles | Information about the conformation of the seven-membered ring. |

| Intermolecular Interactions | Insights into how the molecules pack in the solid state. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and probing the nature of its chemical bonds. These two methods are often complementary, as the selection rules for IR absorption and Raman scattering can differ based on molecular symmetry.

The IR spectrum of this compound will be characterized by several key absorption bands. The most prominent of these is the stretching vibration of the nitrile (C≡N) group, which is expected to appear as a sharp, strong band in the region of 2260-2240 cm⁻¹. gihichem.com The C-H stretching vibrations of the sp²-hybridized carbons of the cycloheptatriene ring will be observed above 3000 cm⁻¹, while the sp³ C-H stretches will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the conjugated double bonds will give rise to one or more bands in the 1650-1600 cm⁻¹ region. The region below 1500 cm⁻¹, known as the fingerprint region, will contain a complex pattern of bands corresponding to various bending and stretching vibrations, which are unique to the molecule.

The Raman spectrum is expected to show strong bands for the C=C and C-C stretching vibrations of the cycloheptatriene ring due to the high polarizability of these bonds. The nitrile stretch may also be observed, although its intensity can vary.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp²) | IR, Raman | > 3000 | Medium to Strong |

| C-H Stretch (sp³) | IR, Raman | < 3000 | Medium to Strong |

| C≡N Stretch | IR | 2260 - 2240 | Strong, Sharp |

| C=C Stretch | IR, Raman | 1650 - 1600 | Medium to Strong |

| C-H Bend | IR | 1450 - 1350 | Medium |

| C-C Stretch | Raman | 1200 - 800 | Medium to Strong |

Note: Infrared spectral data for this compound is available in spectral databases. nih.govgihichem.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the exact molecular weight of a compound and, consequently, its molecular formula. For this compound (C₈H₇N), the experimentally determined monoisotopic mass should be in very close agreement with the calculated value of 117.0578 g/mol . nih.gov

Electron ionization (EI) mass spectrometry would also provide valuable information about the molecule's fragmentation pattern, offering clues about its structure and stability. The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 117. A characteristic fragmentation pathway for cycloheptatriene derivatives involves the loss of a hydrogen atom to form the stable, aromatic tropylium cation ([C₇H₇]⁺) at m/z 91. nist.govnist.gov Other fragments may arise from the loss of the acetonitrile group or rearrangements within the ring.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Formula | Notes |

| 117 | Molecular Ion | [C₈H₇N]⁺ | The parent ion. |

| 91 | Tropylium Cation | [C₇H₇]⁺ | A common and stable fragment in cycloheptatriene systems. |

| 90 | [C₇H₆]⁺ | Loss of HCN from the molecular ion. | |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Possible rearrangement and fragmentation product. |

Note: The mass spectrum for this compound is available in the NIST WebBook. nist.govnist.gov

Conclusion

2,4,6-Cycloheptatrienylacetonitrile stands as a molecule of significant academic interest, bridging the historical importance of cycloheptatriene (B165957) and tropylium (B1234903) ion chemistry with the synthetic utility of the nitrile functional group. Its structure, existing at the nexus of non-aromatic and potentially aromatic systems, provides a rich platform for exploring fundamental concepts of organic chemistry, including non-benzenoid aromaticity, cross-conjugation, cycloaddition reactions, and molecular rearrangements. The continued investigation of this and related compounds promises to unveil further insights into the intricate relationship between molecular structure and chemical reactivity.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₇N |

| Cycloheptatriene | C₇H₈ |

| Tropylium ion | [C₇H₇]⁺ |

| Tropine | C₈H₁₅NO |

| Maleic anhydride | C₄H₂O₃ |

| Azulene | C₁₀H₈ |

| Acetonitrile (B52724) | CH₃CN |

| Benzene (B151609) | C₆H₆ |

| Dichloroketene | C₂Cl₂O |

| Diazomethane (B1218177) | CH₂N₂ |

| Triethylamine | C₆H₁₅N |

| Trichloroacetyl chloride | C₂Cl₄O |

Theoretical and Computational Studies on 2,4,6 Cycloheptatrienylacetonitrile

Electronic Structure Analysis and Aromaticity Assessment

The electronic nature and potential aromaticity of the seven-membered ring in 2,4,6-cycloheptatrienylacetonitrile are fundamental to understanding its reactivity and stability. The cycloheptatriene (B165957) ring itself is not aromatic due to the presence of an sp³-hybridized carbon, which disrupts the continuous conjugation required for aromaticity. This is in line with Hückel's rule, which requires a planar, cyclic, and fully conjugated system with (4n+2) π-electrons to exhibit aromatic character. The cycloheptatriene ring contains 6 π-electrons, which fits the (4n+2) rule for n=1, but the non-planarity and the sp³ carbon prevent aromaticity.

However, the cycloheptatrienyl moiety can exhibit aromaticity in its cationic form, the tropylium (B1234903) ion (C₇H₇⁺), which is a planar, cyclic, fully conjugated system with 6 π-electrons. While this compound is a neutral molecule, the electronic influence of the acetonitrile (B52724) substituent and the potential for the ring to approach planarity in certain conformations or upon electronic excitation are subjects of theoretical investigation.

Aromaticity can be quantitatively assessed using computational indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS calculations measure the magnetic shielding at the center of a ring, with negative values indicating aromaticity and positive values indicating anti-aromaticity. The HOMA index, on the other hand, is based on the degree of bond length equalization in the ring, with a value of 1 indicating a fully aromatic system and a value of 0 indicating a non-aromatic system.

Conformational Landscape and Energy Minima Calculations

The non-planar nature of the cycloheptatriene ring leads to a complex conformational landscape for this compound. The flexibility of the seven-membered ring allows for various boat and chair-like conformations. The orientation of the acetonitrile substituent further adds to the conformational possibilities.

Recent high-resolution rotational spectroscopy studies combined with quantum chemical calculations have successfully identified and characterized two distinct low-energy conformers of this compound. These conformers arise from the different orientations of the acetonitrile group relative to the cycloheptatriene ring.

The experimental and theoretical rotational constants for these two conformers are in excellent agreement, providing a high level of confidence in the determined structures.

Table 1: Experimental and Theoretical Rotational Parameters for the Two Lowest Energy Conformers of this compound

| Parameter | Conformer 1 (Experimental) | Conformer 1 (Theoretical) | Conformer 2 (Experimental) | Conformer 2 (Theoretical) |

| A / MHz | 1856.9653(12) | 1860.1 | 2404.281(43) | 2409.7 |

| B / MHz | 1002.57342(62) | 1002.4 | 884.664(21) | 885.8 |

| C / MHz | 763.53509(51) | 762.6 | 711.082(19) | 711.1 |

Data sourced from a comprehensive rotational spectroscopy study. The theoretical values were obtained using quantum chemical calculations.

These findings indicate that the molecule exists as a mixture of at least two stable conformers in the gas phase. The precise energy difference between these conformers is small, and their relative populations can be influenced by temperature. Further computational studies are needed to map the entire potential energy surface and identify all possible local minima and the transition states connecting them.

Quantum Chemical Elucidation of Reaction Mechanisms and Transition States

The application of quantum chemical methods, particularly Density Functional Theory (DFT), is crucial for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. While specific DFT studies on the reaction mechanisms of this compound are not extensively documented, the reactivity of the parent cycloheptatriene molecule provides a basis for understanding its potential chemical transformations.

For instance, DFT calculations have been employed to investigate the mechanism of palladium-catalyzed dual hydroamination of cycloheptatriene. Such studies reveal the intricate steps of the catalytic cycle, including oxidative addition and reductive elimination, and help in understanding the factors that control the reaction's outcome.

The presence of the electron-withdrawing acetonitrile group in this compound is expected to influence its reactivity compared to the parent cycloheptatriene. Theoretical studies could predict how this substituent affects the energetics of various reaction pathways, such as cycloadditions, rearrangements, and reactions involving the nitrile group itself. Computational modeling of transition states would be instrumental in understanding the kinetics and selectivity of these potential reactions.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

A significant application of theoretical and computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate the computational models and aid in the interpretation of experimental spectra.

In the case of this compound, a comprehensive rotational spectroscopy study has provided a wealth of experimental data. This study also included high-level quantum chemical calculations to predict the rotational constants and the permanent electric dipole moment of the molecule.

The predicted rotational constants for the two identified conformers show excellent agreement with the experimental values, as detailed in Table 1. Furthermore, the theoretically calculated permanent electric dipole moment for the most stable conformer was determined to be 4.3 D, which is consistent with the strong signals observed in the rotational spectrum. This strong dipole moment makes this compound a good candidate for detection in the interstellar medium via radio astronomy.

The correlation between the predicted and experimental spectroscopic parameters provides strong evidence for the accuracy of the computational methods used and the structural models derived from them. This synergy between theory and experiment is essential for the detailed characterization of complex molecules like this compound.

Organometallic Chemistry and Coordination Complexes of Cycloheptatrienylacetonitrile

Synthesis and Characterization of Transition Metal Complexes with Cycloheptatrienyl Ligands (η³, η⁶, η⁷)

The synthesis of transition metal complexes containing cycloheptatrienyl-type ligands involves several established routes, often starting from a precursor like cycloheptatriene (B165957) or a tropylium (B1234903) salt. The specific hapticity (the number of atoms in the ligand bonded to the metal center) of the cycloheptatrienyl ring—typically η³, η⁶, or η⁷—is influenced by the metal, its oxidation state, and the surrounding ligands.

Synthesis of η⁶ Complexes: A common entry point into η⁶-cycloheptatriene chemistry is the thermal reaction between cycloheptatriene and a metal carbonyl, such as molybdenum hexacarbonyl. This reaction yields (η⁶-C₇H₈)Mo(CO)₃, a stable, orange-red, "piano stool" complex where the molybdenum tricarbonyl fragment is coordinated to six carbons of the triene system. wikipedia.orgevitachem.com This complex serves as a precursor for other derivatives.

Synthesis of η⁷ Complexes: The η⁷-cycloheptatrienyl (tropylium) ligand is aromatic and forms highly stable complexes. A general method to achieve this hapticity is through hydride abstraction from an η⁶-cycloheptatriene complex. For instance, reacting (η⁶-C₇H₈)Mo(CO)₃ with a trityl salt like triphenylmethyl tetrafluoroborate, [(C₆H₅)₃C]BF₄, results in the formation of the cationic η⁷-complex, [(η⁷-C₇H₇)Mo(CO)₃]⁺. wikipedia.org

Synthesis involving η³ Hapticity: The η³ coordination mode is often observed in concert with changes in the metal's coordination sphere. For example, tungsten cycloheptatrienyl complexes demonstrate the interplay between different hapticities. The synthesis of [(η³-C₇H₇)W(CO)₂(CH₃CN)₃]PF₆ showcases an η³-bound cycloheptatrienyl ring. This type of complex, where the metal is coordinated to only three carbons of the ring, is often stabilized by additional ligands, in this case, three acetonitrile (B52724) molecules.

Characterization: The characterization of these complexes relies heavily on spectroscopic methods and X-ray crystallography.

NMR Spectroscopy: ¹H and ¹³C NMR are crucial for determining the structure and fluxional behavior of these complexes. The chemical shifts and coupling constants of the ring protons provide strong evidence for the ligand's hapticity. For instance, in η⁶ complexes, the coordinated carbons show upfield shifts in the ¹³C NMR spectrum compared to the uncoordinated carbons.

IR Spectroscopy: Infrared spectroscopy is particularly useful for analyzing the carbonyl ligands often present in these complexes. The C-O stretching frequencies are sensitive to the electronic environment of the metal center, which is in turn influenced by the hapticity of the cycloheptatrienyl ligand.

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive structural information, confirming bond lengths, bond angles, and the precise coordination mode of the cycloheptatrienyl and acetonitrile ligands. wikipedia.org For example, X-ray studies have confirmed the structures of tungsten complexes in η³, and η⁷ hapticities.

A summary of representative cycloheptatrienyl complexes and their characteristics is presented below.

| Complex Formula | Hapticity | Metal | Key Synthetic Route | Selected Characterization Data |

| (η⁶-C₇H₈)Mo(CO)₃ | η⁶ | Molybdenum | Thermal reaction of C₇H₈ with Mo(CO)₆. wikipedia.org | Orange-to-red crystals, M.P. 100-101 °C. evitachem.com |

| [(η⁷-C₇H₇)Mo(CO)₃]⁺ | η⁷ | Molybdenum | Hydride abstraction from (η⁶-C₇H₈)Mo(CO)₃ using a trityl salt. wikipedia.org | Cationic complex, characterized by IR and NMR spectroscopy. |

| [(η³-C₇H₇)W(CO)₂(CH₃CN)₃]PF₆ | η³ | Tungsten | Prepared from (η⁷-C₇H₇)W(CO)₂I, demonstrating a change in hapticity upon ligand addition. | Structure confirmed by X-ray diffraction, showing three coordinated acetonitrile ligands. |

| [(η⁷-C₇H₇)W(CO)₂(CH₃CN)]PF₆ | η⁷ | Tungsten | Formed from the tris(acetonitrile) complex by loss of two acetonitrile ligands. | Structure confirmed by X-ray diffraction, showing a single coordinated acetonitrile ligand. |

Haptotropic Interconversions and Fluxional Behavior in Metal-Cycloheptatrienyl Complexes

Fluxionality, the dynamic interchange of atoms or ligands within a molecule, is a hallmark of organometallic chemistry. nih.gov Metal-cycloheptatrienyl complexes, particularly those containing the cycloheptatrienylacetonitrile ligand, exhibit fascinating fluxional processes known as haptotropic interconversions, where the hapticity of the cycloheptatrienyl ring changes.

This behavior is elegantly demonstrated by tungsten carbonyl acetonitrile complexes. The tris(acetonitrile) complex [(η³-C₇H₇)W(CO)₂(CH₃CN)₃]⁺ is stable in acetonitrile solution. However, when dissolved in non-coordinating solvents, it readily loses two acetonitrile ligands to form the more stable mono(acetonitrile) complex, [(η⁷-C₇H₇)W(CO)₂(CH₃CN)]⁺. This transformation involves a change in the cycloheptatrienyl ligand's hapticity from η³ to η⁷.

The interconversion is a reversible, electron-compensating process: [(η³-C₇H₇)W(CO)₂(CH₃CN)₃]⁺ ⇌ [(η⁷-C₇H₇)W(CO)₂(CH₃CN)]⁺ + 2 CH₃CN

In the η³ complex, the tungsten center receives 6 electrons from the two carbonyls, 4 electrons from the η³-C₇H₇ ligand (treating it as an allyl anion plus a diene), and 6 electrons from the three acetonitrile ligands, resulting in a stable 16-electron count if viewed from an ionic model perspective or can be rationalized differently. In the η⁷ complex, the metal receives 6 electrons from the η⁷-C₇H₇ ligand (a tropylium cation) and 4 from the carbonyls and 2 from the single acetonitrile, achieving the stable 18-electron configuration. The driving force for the η³ → η⁷ shift is the loss of labile acetonitrile ligands, while the reverse η⁷ → η³ process is induced by an excess of acetonitrile, which acts as the incoming ligand.

This dynamic equilibrium is a prime example of fluxional behavior where the molecular structure adapts to its environment through a change in metal-ligand bonding. Such processes are typically studied using variable-temperature NMR spectroscopy, which can reveal the coalescence of signals as the rate of interchange increases with temperature. evitachem.com

Role of the Nitrile Group as a Coordinating Ligand or Ancillary Moiety within Metal Complexes

Nitriles are versatile ligands in coordination chemistry. nih.govunibo.it In the context of 2,4,6-cycloheptatrienylacetonitrile complexes, the nitrile group can play several roles, acting either as a primary coordinating ligand that participates directly in the chemistry of the metal center or as an ancillary (non-coordinating) moiety.

Coordinating Ligand: The nitrile group typically coordinates to a metal center in a linear, end-on fashion through its nitrogen lone pair. nih.govunibo.it In complexes like [(η³-C₇H₇)W(CO)₂(CH₃CN)₃]⁺ and [(η⁷-C₇H₇)W(CO)₂(CH₃CN)]⁺, the acetonitrile ligand is crucial for stabilizing the metal center and dictates the hapticity of the cycloheptatrienyl ring. Nitrile ligands are generally considered weak σ-donors and modest π-acceptors. nih.gov Their lability is a key feature; they can often be easily displaced by stronger ligands, making nitrile complexes valuable precursors for the synthesis of other derivatives. unibo.it

Coordination to a cationic metal center activates the nitrile group, making the nitrile carbon susceptible to nucleophilic attack. acs.org This activation is the basis for the catalytic hydration of nitriles to amides, a reaction mediated by some metal-nitrile complexes. acs.org

Ancillary Moiety: If the nitrile group of the cycloheptatrienylacetonitrile ligand does not coordinate to the metal, it exists as a pendant functional group. This non-coordinating role retains the chemical functionality of the nitrile, making it available for subsequent synthetic transformations without disrupting the organometallic framework. In such cases, the cycloheptatrienyl ring would likely adopt a higher hapticity (e.g., η⁶ or η⁷) to satisfy the electronic requirements of the metal center.

The decision between a coordinating and an ancillary role is governed by a delicate balance of steric and electronic factors, including the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.

Catalytic Applications of Organometallic Cycloheptatrienyl Complexes in Organic Transformations

While specific catalytic applications for complexes of this compound are not extensively documented, the catalytic potential of the system can be inferred from the known reactivity of related organometallic cycloheptatrienyl and nitrile complexes. The combination of a versatile cycloheptatrienyl scaffold and a reactive nitrile functional group presents intriguing possibilities for catalyst design.

Catalysis by Cycloheptatrienyl Complexes: Organometallic complexes featuring cycloheptatriene and cycloheptatrienyl ligands are known to be active catalysts for several organic transformations.

(Cycloheptatriene)molybdenum tricarbonyl , (C₇H₈)Mo(CO)₃, serves as a catalyst precursor for reactions such as the hydroformylation of alkenes to produce aldehydes and in olefin metathesis.

Palladium complexes have been investigated for the dual hydroamination of cycloheptatriene, demonstrating the reactivity of the ring system within a catalytic cycle. acs.org

Zirconium-based cycloheptatrienyl complexes often feature the (η⁷-C₇H₇)Zr moiety acting as a stable "spectator ligand," allowing catalysis to occur at the other coordination sites on the metal. rsc.org

Catalysis Involving Nitrile Ligands: The nitrile group itself can be the target of catalytic transformations or can be incorporated into a ligand to influence a catalytic reaction.

Nitrile Hydrogenation: The selective hydrogenation of nitriles to primary amines is an important industrial process. Homogeneous catalysts based on cobalt and manganese pincer complexes have been developed for this purpose. nih.govnih.gov This demonstrates that the nitrile group of a cycloheptatrienylacetonitrile ligand could potentially be reduced to a primary amine while coordinated to a suitable metal center.

Michael Addition: Rhenium complexes have been shown to catalyze the Michael addition of benzyl (B1604629) cyanide derivatives to α,β-unsaturated esters, a reaction that proceeds through the activation of the C-H bond adjacent to the nitrile. nih.gov This suggests that a coordinated cycloheptatrienylacetonitrile ligand could potentially participate in C-C bond-forming reactions.

Ligand-Accelerated Catalysis: Nitriles can act as ligands that modulate the activity of a catalyst. In some nickel-catalyzed reactions, nitriles have been shown to have a cooperative ligand effect. acs.org In complexes of cycloheptatrienylacetonitrile, intramolecular coordination of the nitrile group could potentially influence the steric and electronic environment of the metal center, thereby tuning its catalytic activity and selectivity for a given transformation.

Given these precedents, complexes of this compound are promising candidates for catalysts in which the cycloheptatrienyl ring provides a stable anchor to the metal, while the nitrile functionality either participates directly in the catalytic cycle or modulates the reactivity at the metal center.

Advanced Research Applications and Future Directions

Utilization in Complex Organic Synthesis as a Versatile Building Block for Polycyclic Architectures

The cycloheptatriene (B165957) moiety of 2,4,6-cycloheptatrienylacetonitrile serves as a valuable synthon in the assembly of intricate polycyclic and heterocyclic frameworks. A key aspect of its reactivity is its ability to undergo cycloaddition reactions. For instance, it can react with dienophiles in [4+2] cycloadditions, where a four-carbon atom segment of the seven-membered ring acts as the diene component. Furthermore, it can participate in higher-order cycloadditions, such as [6+2] and [8+2] cycloadditions, with appropriate reaction partners, leading to the formation of bicyclic systems with varying ring sizes. These reactions provide efficient routes to molecular scaffolds that are otherwise challenging to access.

Another significant synthetic application involves the rearrangement of the cycloheptatriene ring to a toluene (B28343) derivative. This transformation, often facilitated by acid or base catalysis, or through thermal or photochemical means, allows for the introduction of a cyanomethyl-substituted aromatic ring into a target molecule. This strategy has been employed in the total synthesis of natural products and other complex organic molecules where a substituted aromatic core is a key structural feature. The nitrile group itself can be further elaborated into other functional groups, such as carboxylic acids, amines, or amides, adding to the synthetic versatility of this building block.

Exploration of Catalytic Roles in Diverse Organic Reactions

The potential of this compound and its derivatives in catalysis is an emerging area of research. One avenue of exploration is its use as a ligand in transition metal catalysis. The π-system of the cycloheptatriene ring can coordinate to metal centers, influencing the steric and electronic environment of the catalyst and thereby modulating its activity and selectivity in various organic transformations.

A particularly intriguing prospect is the generation of carbene species from cycloheptatrienyl-based precursors. The rearrangement of a substituted cycloheptatriene can, under specific conditions, lead to the formation of a norcaradiene intermediate, which can then extrude a carbene. While the direct use of this compound as a carbene precursor is not yet widely established, the fundamental reactivity of the cycloheptatriene ring system suggests this as a plausible and interesting direction for future research in the development of novel carbene sources for applications in catalysis, such as in cyclopropanation and C-H insertion reactions.

Potential for Applications in Materials Science

The electronic and optical properties of conjugated systems are at the heart of many advanced materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The ability of this compound to be converted into an aromatic structure makes it a potential precursor for the synthesis of novel conjugated materials. By designing and polymerizing monomers derived from this compound, it may be possible to create polymers with tailored electronic and photophysical properties.

Furthermore, the dynamic nature of the cycloheptatriene ring, with its ability to undergo valence tautomerism between the cycloheptatriene and norcaradiene forms, opens up possibilities for the development of responsive materials. This equilibrium can be influenced by external stimuli such as light, heat, or the presence of specific chemical analytes. Materials incorporating this structural motif could therefore exhibit switchable optical, electronic, or mechanical properties, making them attractive for applications in sensing, data storage, and smart materials.

Development of Novel Synthetic Methodologies Leveraging Unique Reactivity Profiles

The distinct reactivity of this compound continues to inspire the development of new synthetic methods. Research in this area focuses on harnessing the unique transformations of the seven-membered ring to achieve novel chemical outcomes. This includes exploring new types of cycloaddition reactions, developing catalytic systems that can selectively functionalize specific positions on the ring, and investigating novel rearrangement pathways.

One area of interest is the use of photochemistry to drive reactions of this compound. The absorption of light can promote the molecule to an excited state with altered reactivity, enabling transformations that are not accessible under thermal conditions. This could lead to the discovery of new photoisomerization, photocycloaddition, or photorearrangement reactions, expanding the synthetic chemist's toolkit.

Computational Design and Predictive Studies for Unexplored Cycloheptatrienyl-Nitrile Derivatives

Computational chemistry provides a powerful tool for understanding the structure, reactivity, and properties of molecules like this compound and for predicting the characteristics of its yet-to-be-synthesized derivatives. Density Functional Theory (DFT) and other quantum chemical methods can be used to model the geometries of these compounds, calculate their electronic structures, and predict their spectroscopic signatures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.